Benzyl 4-phenylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-phenylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This is followed by further functionalization to introduce the phenyl and carboxylate groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 4-phenylpiperidine-1-carboxylic acid, while reduction could produce benzyl 4-phenylpiperidine-1-methanol.
Scientific Research Applications
Benzyl 4-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Benzyl 4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This action is mediated through its binding to monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
4-Benzylpiperidine: This compound is structurally similar and also acts as a monoamine releasing agent.
Benzylpiperazine: Another related compound with similar pharmacological properties.
Tetrahydroisoquinoline: Shares structural features and is used in similar research contexts.
Uniqueness: Benzyl 4-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its selective action on dopamine and norepinephrine release makes it a valuable compound for studying neurotransmitter systems and developing potential therapeutic agents.
Properties
IUPAC Name |
benzyl 4-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUSZCIYPJCXIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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